molecular formula C7H3FO2S B13688835 5-Fluorobenzo[d][1,3]dioxole-2-thione

5-Fluorobenzo[d][1,3]dioxole-2-thione

Cat. No.: B13688835
M. Wt: 170.16 g/mol
InChI Key: BNCNFCKVHDXDMG-UHFFFAOYSA-N
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Description

5-Fluorobenzo[d][1,3]dioxole-2-thione is a chemical compound that belongs to the class of benzo[d][1,3]dioxole derivatives

Preparation Methods

The synthesis of 5-Fluorobenzo[d][1,3]dioxole-2-thione typically involves the reaction of benzo[d][1,3]dioxole derivatives with fluorinating agents. One common method is the reaction of benzo[d][1,3]dioxole-2-thione with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Fluorobenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

5-Fluorobenzo[d][1,3]dioxole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials, including metal-organic frameworks (MOFs) and coordination polymers.

    Biology: This compound has shown potential as an anticonvulsant agent, with studies indicating its ability to protect against seizures in animal models.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-Fluorobenzo[d][1,3]dioxole-2-thione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes or receptors involved in neurotransmission, leading to its anticonvulsant effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of voltage-gated sodium channels and enhancement of gamma-aminobutyric acid (GABA)ergic neurotransmission.

Comparison with Similar Compounds

5-Fluorobenzo[d][1,3]dioxole-2-thione can be compared with other similar compounds, such as:

    5-Bromo-4-fluorobenzo[d][1,3]dioxole: This compound has similar structural features but with a bromine atom instead of a thione group. It is used in similar applications, including material science and medicinal chemistry.

    5-Fluorobenzo[d][1,3]dioxole-2-thiol: This compound has a thiol group instead of a thione group and exhibits different reactivity and biological activity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H3FO2S

Molecular Weight

170.16 g/mol

IUPAC Name

5-fluoro-1,3-benzodioxole-2-thione

InChI

InChI=1S/C7H3FO2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H

InChI Key

BNCNFCKVHDXDMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=S)O2

Origin of Product

United States

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